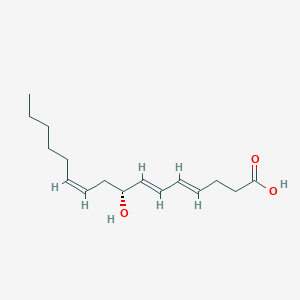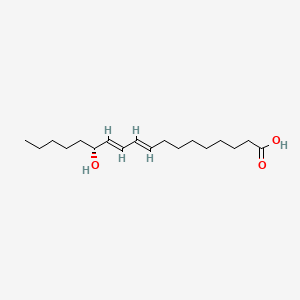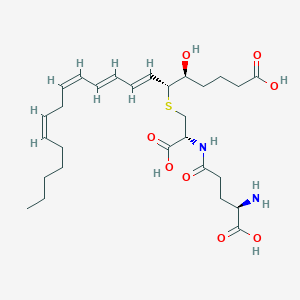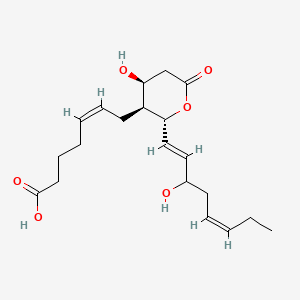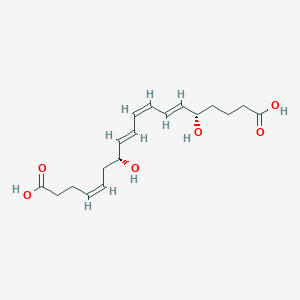
18-carboxy dinor Leukotriene B4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-carboxy dinor Leukotriene B4 is a β-oxidation metabolite of Leukotriene B4This compound is primarily formed in the liver where Leukotriene B4 undergoes rapid metabolism to 20-carboxy Leukotriene B4, which then undergoes β-oxidation to form this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-carboxy dinor Leukotriene B4 involves the oxidative degradation of Leukotriene B4. This process results in the removal of carbon atoms 19 and 20, with concomitant dioxygenation of carbon 18 . The reaction conditions typically involve the use of isolated rat hepatocytes, where Leukotriene B4 is incubated for a specific period, allowing it to metabolize into this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar oxidative degradation techniques as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 18-carboxy dinor Leukotriene B4 primarily undergoes oxidation reactions. The compound is formed through the β-oxidation of Leukotriene B4, which involves the removal of specific carbon atoms and the addition of oxygen atoms .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include isolated rat hepatocytes and various solvents such as DMF, DMSO, and ethanol . The reaction conditions typically involve incubation at specific temperatures and durations to facilitate the oxidative degradation process.
Major Products Formed: The major product formed from the oxidation of Leukotriene B4 is this compound. This compound is characterized by its unique structure, which includes the removal of carbon atoms 19 and 20 and the addition of oxygen atoms at specific positions .
Scientific Research Applications
18-carboxy dinor Leukotriene B4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the metabolism of Leukotriene B4 and related compounds . In biology and medicine, it is used to investigate the role of Leukotriene B4 metabolites in various physiological and pathological processes, including inflammation and immune responses . In industry, it may be used in the development of new therapeutic agents targeting Leukotriene B4 pathways .
Mechanism of Action
The mechanism of action of 18-carboxy dinor Leukotriene B4 involves its role as a metabolite of Leukotriene B4. Leukotriene B4 is known to play a significant role in inflammation and immune responses by binding to specific receptors on target cells . The β-oxidation of Leukotriene B4 to form this compound likely modulates its biological activity and influences its interactions with molecular targets and pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
18-carboxy dinor Leukotriene B4 is unique in its structure and formation process compared to other similar compounds. Similar compounds include other metabolites of Leukotriene B4, such as 20-carboxy Leukotriene B4 and 18-hydroxy-18-oxo-dinor Leukotriene B4 . These compounds share similar metabolic pathways but differ in their specific structures and biological activities. The uniqueness of this compound lies in its specific β-oxidation process and the resulting structural modifications .
Properties
Molecular Formula |
C18H26O6 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4Z,7R,8E,10Z,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid |
InChI |
InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1-,6-3-,9-4+,10-5+/t15-,16+/m0/s1 |
InChI Key |
XWRIIHRGMKHPHN-BGPKIDSZSA-N |
Isomeric SMILES |
C(C[C@@H](/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O |
Canonical SMILES |
C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


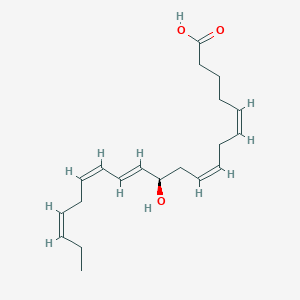
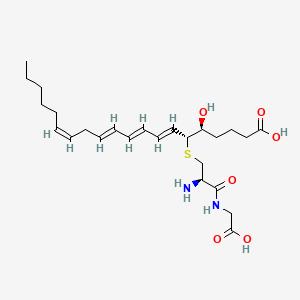
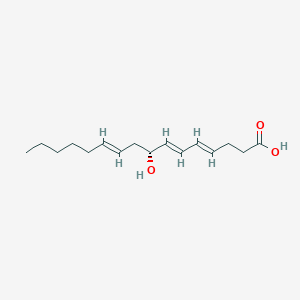
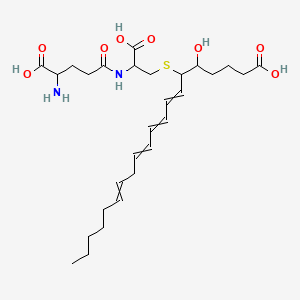
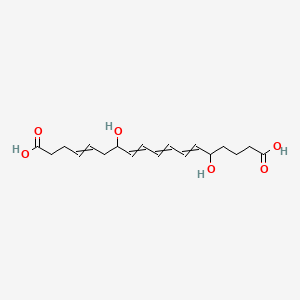
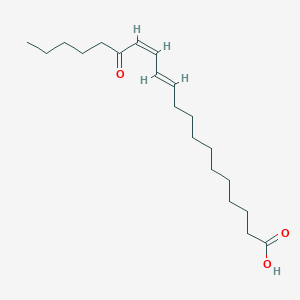

![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)

